molecular formula C12H10N2O5S B8636116 3-Nitro-4-phenoxybenzenesulfonamide

3-Nitro-4-phenoxybenzenesulfonamide

Cat. No. B8636116
M. Wt: 294.29 g/mol
InChI Key: FWCGPKMNWRUQTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-4-phenoxybenzenesulfonamide is a useful research compound. Its molecular formula is C12H10N2O5S and its molecular weight is 294.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Nitro-4-phenoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-4-phenoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H10N2O5S

Molecular Weight

294.29 g/mol

IUPAC Name

3-nitro-4-phenoxybenzenesulfonamide

InChI

InChI=1S/C12H10N2O5S/c13-20(17,18)10-6-7-12(11(8-10)14(15)16)19-9-4-2-1-3-5-9/h1-8H,(H2,13,17,18)

InChI Key

FWCGPKMNWRUQTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phenol (1.282 g, 13.63 mmol) in dimethylformamide (20 mL) was treated with 60% sodium hydride (0.545 g, 13.63 mmol). The reaction mixture was stirred for 10 minutes. To this solution was added 4-fluoro-3-nitrobenzenesulfonamide (0.75 g, 3.41 mmol). The reaction mixture was stirred at ambient temperature for 2 hours. The reaction mixture was partitioned between water and ethyl acetate. The aqueous layer was neutralized with 10% HCl and extracted with additional ethyl acetate twice. The combined organic layers were washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue was purified by flash chromatography (1:1 ethyl acetate/hexanes) on silica gel to give 0.96 g of the title product.
Quantity
1.282 g
Type
reactant
Reaction Step One
Quantity
0.545 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.